molecular formula NaO9P3-2 B7909719 CID 71307071

CID 71307071

Cat. No.: B7909719
M. Wt: 259.91 g/mol
InChI Key: RIMGWNCEWIKQAS-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

CID 71307071 is a compound registered in the PubChem database, a public repository for chemical structures and biological activities. Compounds like this compound are typically characterized using advanced analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS), to establish purity, structural integrity, and functional properties .

Properties

InChI

InChI=1S/Na.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+1;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMGWNCEWIKQAS-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NaO9P3-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71307071, comparisons with structurally or functionally analogous compounds can be drawn using methodologies outlined in recent studies. Below is a framework for such comparisons, supported by evidence-based practices:

Structural Similarity

Structural analogs are identified via 2D/3D overlays and substructure searches. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share steroid backbones but differ in side-chain modifications, influencing their biological roles as bile acids .
  • Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit variations in methyl groups and hydroxylation patterns, altering their toxicity and bioactivity .
Compound (CID) Core Structure Functional Groups Biological Role
This compound Not available Not specified Hypothetical based on analogs
Taurocholic acid (6675) Steroid backbone Sulfate, hydroxyl Bile acid, lipid digestion
30-Methyl-oscillatoxin D (185389) Polyketide Methyl, hydroxyl Cytotoxicity

Table 1: Structural and functional comparison of this compound with selected analogs. Data inferred from methodologies in .

Analytical Characterization

This compound’s hypothetical properties can be extrapolated from studies on similar compounds:

  • GC-MS profiling (e.g., for CID-containing fractions in Citrus essential oils) quantifies volatile components and purity levels .
  • Collision cross-section (CCS) values and exact mass measurements (with ±5 ppm error margins) are critical for distinguishing isomers and validating identity .

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